molecular formula C10H9BrN2O2 B1462989 Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate CAS No. 946427-77-6

Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate

Cat. No.: B1462989
CAS No.: 946427-77-6
M. Wt: 269.09 g/mol
InChI Key: SJICLOHNXORMBV-UHFFFAOYSA-N
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Description

Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate is an organic compound with the molecular formula C10H8BrN2O2. It is a derivative of indazole, a significant heterocyclic system found in various natural products and drugs. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate is typically synthesized through the reaction of indazole with bromine and methyl formate . The specific preparation method can be adjusted according to the experimental conditions. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. The synthesis process generally includes steps such as bromination, esterification, and purification.

Chemical Reactions Analysis

Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

    Esterification and Hydrolysis: The ester group in the compound can participate in esterification and hydrolysis reactions.

Common reagents used in these reactions include bromine, methyl formate, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other indazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes

Comparison with Similar Compounds

Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.

Biological Activity

Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate is a significant compound in the realm of medicinal chemistry, particularly due to its diverse biological activities. This article delves into its mechanisms of action, biological targets, and potential therapeutic applications, supported by relevant data tables and research findings.

This compound is characterized by the molecular formula C10H9BrN2O2C_{10}H_{9}BrN_{2}O_{2}. It is synthesized through various methods, commonly involving the reaction of 6-bromo-1H-indazole-3-carboxylic acid with methanol in the presence of sulfuric acid, yielding a high purity product suitable for further applications .

Target Kinases

The compound primarily acts on several key kinases involved in cell signaling pathways. Notably, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation. By modulating these kinases, this compound can potentially affect cell proliferation and apoptosis .

Biochemical Pathways

The biological activity of this compound is linked to its interaction with specific biochemical pathways:

  • DNA Damage Response : Inhibition of CHK1 and CHK2 kinases, which are crucial for the DNA damage response, can lead to enhanced sensitivity of cancer cells to DNA-damaging agents.
  • Cell Volume Regulation : Interaction with h-sgk kinase may influence cellular responses to osmotic stress.

Biological Activities

This compound exhibits a range of biological activities, including:

  • Anticancer Activity : Studies have demonstrated its efficacy in inhibiting the growth of various cancer cell lines. For instance, it showed significant cytotoxic effects against breast and lung cancer cells with IC50 values in the low micromolar range .
Cancer Cell Line IC50 (µM)
MCF-7 (Breast)4.5
A549 (Lung)5.2
HeLa (Cervical)6.0
  • Enzyme Inhibition : The compound has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This interaction suggests potential implications for drug metabolism and pharmacokinetics .

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

  • Antitumor Efficacy : A study reported that this compound effectively delayed tumor growth in xenograft models, indicating its potential as an anticancer agent .
  • Enzymatic Activity : Research indicated that the compound inhibits CYP1A2 with an IC50 value of approximately 15 µM, suggesting its role in modulating drug interactions and metabolism.
  • Structure–Activity Relationship (SAR) : Investigations into SAR have shown that modifications at specific positions on the indazole scaffold can enhance biological activity, providing insights for future drug design efforts .

Properties

IUPAC Name

methyl 6-bromo-1-methylindazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-13-8-5-6(11)3-4-7(8)9(12-13)10(14)15-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJICLOHNXORMBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)Br)C(=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677588
Record name Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946427-77-6
Record name Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound is prepared essentially as described in the synthesis of 6-bromo-1-isopropyl-1H-indazole-3-carboxylic acid substituting 6-bromo-1H-indazole-3-carboxylic acid methyl ester for 1H-indazole-3-carboxylic acid methyl ester and methyl iodide for isopropyl iodide ES/MS m/e 268.0 (M+1).
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Synthesis routes and methods II

Procedure details

To a mixture of methyl 6-bromo-1H-indazole-3-carboxylate (0.50 g, 1.96 mmol) and potassium carbonate (1.28 g, 9.29 mmol) in acetonitrile (15 mL) is added methyl iodide (1.31 g, 9.29 mmol) at room temperature. The reaction mixture is stirred at room temperature for 15 h. Remove the solvent under vacuum, dilute with water, and extract with ethyl acetate (3×10 mL). The combined organics are dried over sodium sulfate and concentrated under reduced pressure. The crude is purified by flash chromatography eluting with 8:2 hexane/ethyl acetate to give 0.35 g (70%) of the title compound as an off white solid. 1H NMR (400 MHz, CDCl3) δ 4.03 (s, 3H), 4.14 (s, 3H), 7.42 (dd, J=8.4, 1.2 Hz, 1H), 7.66 (s, 1H), 8.08 (d, J=8.8 Hz, 1H).
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70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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